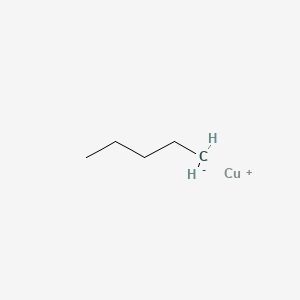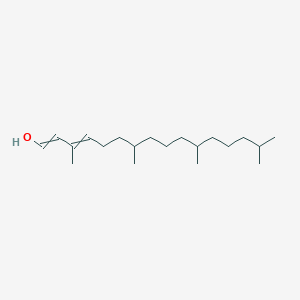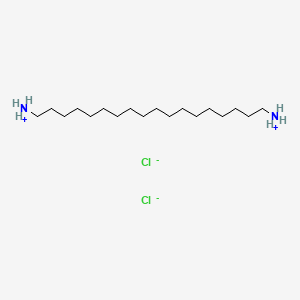![molecular formula C12H5F11S B14483612 [(1,2,3,3,4,4,5,5,6,6,6-Undecafluorohex-1-en-1-yl)sulfanyl]benzene CAS No. 65079-22-3](/img/structure/B14483612.png)
[(1,2,3,3,4,4,5,5,6,6,6-Undecafluorohex-1-en-1-yl)sulfanyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1,2,3,3,4,4,5,5,6,6,6-Undecafluorohex-1-en-1-yl)sulfanyl]benzene is a fluorinated organic compound characterized by the presence of a benzene ring attached to a sulfanyl group, which is further connected to a highly fluorinated hexene chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(1,2,3,3,4,4,5,5,6,6,6-Undecafluorohex-1-en-1-yl)sulfanyl]benzene typically involves the following steps:
Fluorination of Hexene: The starting material, hexene, undergoes a fluorination process to introduce the fluorine atoms. This can be achieved using reagents such as elemental fluorine (F2) or other fluorinating agents under controlled conditions.
Formation of Sulfanyl Group: The fluorinated hexene is then reacted with a thiol compound to introduce the sulfanyl group. This step may require the use of catalysts and specific reaction conditions to ensure the desired product is obtained.
Attachment to Benzene Ring: The final step involves the coupling of the fluorinated sulfanyl hexene with a benzene ring. This can be achieved through various coupling reactions, such as the Suzuki or Heck coupling, using appropriate catalysts and reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination and coupling processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
[(1,2,3,3,4,4,5,5,6,6,6-Undecafluorohex-1-en-1-yl)sulfanyl]benzene can undergo several types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to modify the sulfanyl group or the fluorinated hexene chain using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms on the hexene chain can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Modified sulfanyl derivatives, reduced fluorinated hexene
Substitution: Functionalized fluorinated hexene derivatives
Applications De Recherche Scientifique
[(1,2,3,3,4,4,5,5,6,6,6-Undecafluorohex-1-en-1-yl)sulfanyl]benzene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex fluorinated organic molecules. Its unique properties make it valuable in the development of new materials and catalysts.
Biology: Investigated for its potential use in bioimaging and as a probe for studying biological processes due to its fluorinated nature.
Medicine: Explored for its potential as a pharmaceutical intermediate and in the design of drug delivery systems.
Industry: Utilized in the production of specialty chemicals, coatings, and polymers with enhanced properties such as chemical resistance and thermal stability.
Mécanisme D'action
The mechanism of action of [(1,2,3,3,4,4,5,5,6,6,6-Undecafluorohex-1-en-1-yl)sulfanyl]benzene involves its interaction with molecular targets through its fluorinated and sulfanyl groups. The fluorine atoms can enhance the compound’s lipophilicity and stability, allowing it to interact with hydrophobic regions of biological molecules. The sulfanyl group can participate in redox reactions and form covalent bonds with target molecules, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
[(1,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl)sulfanyl]benzene: Similar structure but lacks the double bond in the hexene chain.
[(1,2,3,3,4,4,5,5,6,6,6-Undecafluorohex-1-en-1-yl)thio]benzene: Similar structure but contains a thioether linkage instead of a sulfanyl group.
Uniqueness
[(1,2,3,3,4,4,5,5,6,6,6-Undecafluorohex-1-en-1-yl)sulfanyl]benzene is unique due to the presence of both a highly fluorinated hexene chain and a sulfanyl group. This combination imparts distinct chemical properties, such as enhanced stability, reactivity, and potential for diverse applications in various fields.
Propriétés
Numéro CAS |
65079-22-3 |
|---|---|
Formule moléculaire |
C12H5F11S |
Poids moléculaire |
390.22 g/mol |
Nom IUPAC |
1,2,3,3,4,4,5,5,6,6,6-undecafluorohex-1-enylsulfanylbenzene |
InChI |
InChI=1S/C12H5F11S/c13-7(8(14)24-6-4-2-1-3-5-6)9(15,16)10(17,18)11(19,20)12(21,22)23/h1-5H |
Clé InChI |
ICDNZEDPQKVAEB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)SC(=C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


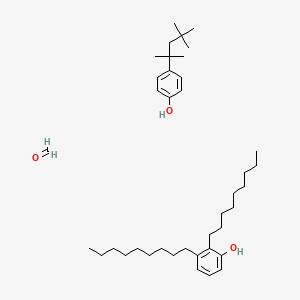
![9,10-Dioxabicyclo[3.3.2]decane](/img/structure/B14483534.png)

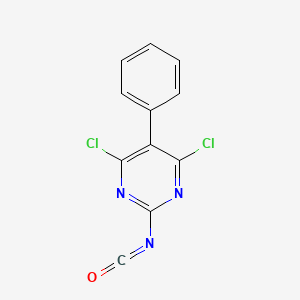
![3-[(1-Carboxypropyl)sulfanyl]naphthalene-2-carboxylic acid](/img/structure/B14483548.png)

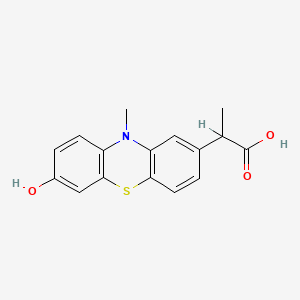

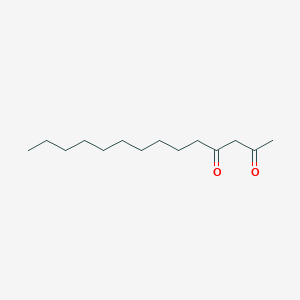

![[4-(Morpholine-4-sulfonyl)phenoxy]acetyl chloride](/img/structure/B14483581.png)
